molecular formula C9H5BrN2 B1375630 6-bromo-1H-indole-2-carbonitrile CAS No. 1420537-60-5

6-bromo-1H-indole-2-carbonitrile

Cat. No.: B1375630
CAS No.: 1420537-60-5
M. Wt: 221.05 g/mol
InChI Key: MMTZWOPSFGBVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom at the 6th position and a nitrile group at the 2nd position of the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Safety and Hazards

The safety information available for 6-bromo-1H-indole-2-carbonitrile indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402 + P404 .

Mechanism of Action

Target of Action

6-Bromo-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new useful derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in metabolic pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect the expression of specific genes involved in inflammation and immune responses, thereby modulating the cellular environment and promoting therapeutic outcomes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases . These binding interactions can disrupt the normal function of these enzymes, leading to the inhibition of cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by environmental conditions such as temperature, light, and pH . Over time

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1H-indole-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-indole-2-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Properties

IUPAC Name

6-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTZWOPSFGBVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1H-indole-2-carbonitrile
Reactant of Route 2
6-bromo-1H-indole-2-carbonitrile
Reactant of Route 3
6-bromo-1H-indole-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-bromo-1H-indole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-bromo-1H-indole-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-bromo-1H-indole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.